molecular formula C14H32BrN B14016553 Methyl(tridecyl)azanium;bromide

Methyl(tridecyl)azanium;bromide

Cat. No.: B14016553
M. Wt: 294.31 g/mol
InChI Key: NIILHKUNQFSIDT-UHFFFAOYSA-N
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Description

Methyl(tridecyl)azanium;bromide is a quaternary ammonium salt with a tridecyl (C₁₃H₂₇) chain, a methyl group (CH₃), and a bromide counterion. Its IUPAC name reflects the central nitrogen atom bonded to three alkyl groups (methyl and tridecyl) and a bromide ion. This compound belongs to the class of cationic surfactants, which are characterized by their amphiphilic nature, enabling applications in detergents, biocides, and nanomaterials.

Properties

Molecular Formula

C14H32BrN

Molecular Weight

294.31 g/mol

IUPAC Name

methyl(tridecyl)azanium;bromide

InChI

InChI=1S/C14H31N.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-2;/h15H,3-14H2,1-2H3;1H

InChI Key

NIILHKUNQFSIDT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC[NH2+]C.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(tridecyl)azanium;bromide can be synthesized through a quaternization reaction. This involves the reaction of tridecylamine with methyl bromide under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or acetone, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where tridecylamine and methyl bromide are continuously fed into the system. The reaction mixture is then purified through distillation or crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl(tridecyl)azanium;bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or halides. The reaction conditions typically include mild temperatures and the presence of a solvent like water or alcohol.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used. These reactions usually require acidic or neutral pH conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed. These reactions are generally carried out in an inert atmosphere to prevent oxidation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while oxidation reactions can yield corresponding oxides or hydroxides.

Scientific Research Applications

Methyl(tridecyl)azanium;bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is employed in cell lysis buffers for the extraction of cellular components.

    Industry: It is used in the formulation of detergents, disinfectants, and emulsifiers.

Mechanism of Action

The mechanism of action of Methyl(tridecyl)azanium;bromide involves its interaction with cellular membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis. This property makes it effective as a disinfectant and in cell lysis applications. The molecular targets include membrane lipids and proteins, and the pathways involved are primarily related to membrane disruption and cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following quaternary ammonium bromides are structurally and functionally comparable to Methyl(tridecyl)azanium;bromide:

Compound Name Alkyl Chain Length Molecular Formula Key Applications/Properties Synthesis Method (Reference)
This compound C₁₃ C₁₄H₃₂N⁺Br⁻ Surfactant, antimicrobial agent (inferred from analogs) Organocuprate substitution (e.g., tridecyl intermediates)
Hexadecyl(trimethyl)azanium bromide (CTAB) C₁₆ C₁₉H₄₂N⁺Br⁻ Morphology control in ZnO films, micelle formation, DNA extraction Alkylation of trimethylamine with hexadecyl bromide
Tetradecyl(trimethyl)azanium bromide (TTAB) C₁₄ C₁₇H₃₈N⁺Br⁻ Surfactant, phase-transfer catalyst, biocide Direct alkylation or bromination of tetradecyl amines
Trioctyl(methyl)azanium bromide C₈ (three chains) C₂₅H₅₄N⁺Br⁻ Ionic liquid, solvent in catalytic systems Quaternization of trioctylamine with methyl bromide
Trimethyl(phenyl)azanium bromide Aromatic (C₆H₅) C₉H₁₄N⁺Br⁻ Phase-transfer catalyst, electrochemical studies Alkylation of phenyltrimethylamine with bromine

Physicochemical Properties

  • Chain Length and Solubility: Longer alkyl chains (e.g., CTAB, C₁₆) reduce water solubility but enhance lipid solubility, making them effective in nonpolar media. This compound (C₁₃) likely exhibits intermediate solubility between TTAB (C₁₄) and shorter-chain analogs .
  • Critical Micelle Concentration (CMC) : CTAB has a CMC of ~1 mM, while TTAB’s CMC is slightly higher (~1.3 mM). This compound is expected to follow this trend, with a CMC between 1.3–2.0 mM due to its shorter chain .
  • Thermal Stability : Quaternary ammonium bromides with longer chains (e.g., CTAB) decompose at ~250°C, whereas aromatic analogs (e.g., trimethylphenylazanium bromide) degrade at lower temperatures (~180°C) due to weaker C–N bonds .

Reactivity and Functional Performance

  • Nucleophilic Substitution : Bromide ions in these compounds participate in SN2 reactions. For example, TTAB undergoes substitution with hydroxide ions to form tetradecyltrimethylammonium hydroxide, a strong base .
  • Antimicrobial Efficacy : Chain length directly correlates with biocidal activity. CTAB (C₁₆) shows higher efficacy against Gram-positive bacteria than TTAB (C₁₄), suggesting this compound may have moderate activity .
  • Crystallographic Behavior : Analogs like (1-hydroxyethylidene)(methyl)azanium bromide form hydrogen-bonded networks stabilized by N–H∙∙∙Br interactions, a feature likely shared by this compound .

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